molecular formula C18H23BrN2 B5815196 N'-benzyl-N'-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine

N'-benzyl-N'-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B5815196
M. Wt: 347.3 g/mol
InChI Key: QZRIMYYSVCYJKC-UHFFFAOYSA-N
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Description

N’-benzyl-N’-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a dimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N’-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the bromophenyl intermediate.

    Coupling with Benzylamine: The bromophenyl intermediate is then coupled with benzylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N’-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N’-benzyl-N’-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-benzyl-N’-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the dimethylethane-1,2-diamine backbone can interact with other molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methylbenzenesulfonamide
  • N-(3-Hydroxy-2-methyl-3,3-diphenylpropyl)-4-methylbenzenesulfonamide

Uniqueness

N’-benzyl-N’-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its bromophenyl group, in particular, provides unique opportunities for further chemical modifications and applications.

Properties

IUPAC Name

N'-benzyl-N'-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2/c1-20(2)11-12-21(14-16-7-4-3-5-8-16)15-17-9-6-10-18(19)13-17/h3-10,13H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRIMYYSVCYJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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